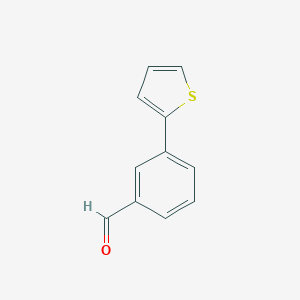

3-(2-Thienyl)benzaldehyde

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-thiophen-2-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8OS/c12-8-9-3-1-4-10(7-9)11-5-2-6-13-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTHCVKPOWDMRGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC=CS2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90401522 | |

| Record name | 3-(2-Thienyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103668-99-1 | |

| Record name | 3-(2-Thienyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(2-Thienyl)benzaldehyde: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-(2-thienyl)benzaldehyde, a pivotal building block in organic synthesis with significant potential in medicinal chemistry and materials science. This document moves beyond a simple recitation of facts to offer insights into the causality behind experimental choices and to ground the information in authoritative sources.

Core Compound Properties

A foundational understanding of a compound begins with its fundamental physicochemical properties. This compound is an aromatic aldehyde distinguished by the presence of a thiophene ring at the meta-position of the benzaldehyde moiety.

| Property | Value | Source |

| CAS Number | 103668-99-1 | [1] |

| Molecular Formula | C₁₁H₈OS | [1] |

| Molecular Weight | 188.25 g/mol | [1] |

Synthesis of this compound: A Focus on Suzuki-Miyaura Coupling

The construction of the biaryl scaffold of this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and versatile method.[2] This reaction's prevalence is due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of the necessary building blocks.[2]

The Suzuki-Miyaura coupling strategy for synthesizing this compound involves the reaction of an organoboron compound with an organic halide. There are two primary approaches: the coupling of 3-formylphenylboronic acid with a 2-halothiophene or the reaction of 3-bromobenzaldehyde with 2-thienylboronic acid.

Caption: A simplified workflow of the Suzuki-Miyaura coupling for the synthesis of this compound.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

The following protocol is a representative procedure for the synthesis of this compound. The causality behind the choice of reagents is critical for a successful reaction. The palladium catalyst, often in conjunction with a phosphine ligand, is the heart of the catalytic cycle. The base is essential for the transmetalation step, and the solvent system is chosen to ensure the solubility of all reactants.

Materials:

-

3-Bromobenzaldehyde

-

2-Thienylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane (degassed)

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 3-bromobenzaldehyde (1.0 eq), 2-thienylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Catalyst Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq).

-

Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water.

-

Inert Atmosphere: Purge the flask with an inert gas, such as argon or nitrogen, for 10-15 minutes.

-

Reaction: Heat the mixture to 80-90°C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Structural Characterization

The unambiguous identification of this compound relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the protons of the benzene ring, and the protons of the thiophene ring. The aldehydic proton will appear as a singlet in the downfield region, typically around 9.5-10.5 ppm. The aromatic protons will resonate in the range of 7.0-8.5 ppm, with their splitting patterns and coupling constants providing information about their relative positions.

-

¹³C NMR: The carbon NMR spectrum will exhibit a characteristic signal for the carbonyl carbon of the aldehyde group at approximately 190-195 ppm.[2] The aromatic carbons of both the benzene and thiophene rings will appear in the 120-150 ppm region.[3]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by a strong absorption band corresponding to the C=O stretch of the aldehyde group, typically found in the region of 1690-1715 cm⁻¹. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, and C=C stretching vibrations of the aromatic rings will appear in the 1400-1600 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak (M⁺) at an m/z corresponding to the molecular weight of 188.25. Common fragmentation patterns for benzaldehydes include the loss of a hydrogen atom (M-1) and the formyl group (M-29).[2]

Chemical Reactivity and Synthetic Utility

The aldehyde and thiophene moieties in this compound provide two reactive centers, making it a versatile precursor for a wide range of chemical transformations.

Caption: Key reaction pathways of this compound.

-

Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid, yielding 3-(2-thienyl)benzoic acid, another valuable synthetic intermediate.

-

Reduction: Reduction of the aldehyde, for instance with sodium borohydride, will produce the corresponding alcohol, [3-(2-thienyl)phenyl]methanol.

-

Condensation Reactions: The aldehyde functionality can participate in various condensation reactions, such as the Wittig reaction to form alkenes, or condensation with amines to form imines (Schiff bases). These reactions are crucial for building more complex molecular architectures.

Applications in Drug Discovery and Materials Science

Aryl-heteroaryl aldehydes, such as this compound, are recognized as privileged scaffolds in medicinal chemistry.[2] The thiophene ring is a common bioisostere for a phenyl ring and can impart favorable pharmacokinetic and pharmacodynamic properties to a molecule.

Derivatives of this compound have been investigated for a range of biological activities, including:

-

Anticancer Agents: The thienopyrimidine scaffold, which can be synthesized from thienyl precursors, has shown promise in the development of anticancer, anti-inflammatory, and antimicrobial agents.[4]

-

Enzyme Inhibitors: Thiophene-containing compounds have been explored as inhibitors of various enzymes implicated in disease.[2]

-

Central Nervous System (CNS) Active Compounds: The structural motifs present in this compound are found in compounds with activity in the central nervous system.

In materials science, the conjugated system of this compound makes it an interesting building block for the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Safety and Handling

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials.[5]

Conclusion

This compound is a valuable and versatile chemical intermediate with a well-established synthetic route and significant potential for further elaboration. Its unique combination of an aldehyde and a thiophene-substituted aromatic ring makes it a key building block for the synthesis of a diverse range of compounds with applications in drug discovery and materials science. A thorough understanding of its synthesis, characterization, and reactivity is essential for researchers looking to leverage its potential in their work.

References

- Abdel-Ghaffar, A. R., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(9), 1747-1769.

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. Retrieved from [Link]

-

Royal Society of Chemistry. (2016). Electronic Supplementary Information. Retrieved from [Link]

-

Carl Roth. (2020). Safety Data Sheet: Benzaldehyde. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. rsc.org [rsc.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. carlroth.com [carlroth.com]

- 6. fishersci.com [fishersci.com]

Spectroscopic data of 3-(2-Thienyl)benzaldehyde (NMR, IR, Mass)

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(2-Thienyl)benzaldehyde

This guide provides a comprehensive technical overview of the essential spectroscopic data required for the unambiguous identification and structural confirmation of this compound (CAS No: 103668-99-1).[1] Intended for researchers, chemists, and drug development professionals, this document synthesizes foundational principles with field-proven insights into the practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques.

The molecule, this compound, is a significant aryl-heteroaryl aldehyde, a class of compounds that serve as pivotal building blocks in organic synthesis for creating complex molecular architectures found in medicinally active compounds and advanced materials.[1] Its structure, featuring a thiophene ring linked to a benzaldehyde moiety, presents a unique spectroscopic fingerprint that will be systematically deconstructed in the following sections.

A clear understanding of the molecular structure is paramount for interpreting spectroscopic data. The diagram below illustrates the atomic arrangement and numbering convention used throughout this guide.

Sources

A Comprehensive Technical Guide to the Solubility and Stability of 3-(2-Thienyl)benzaldehyde

Introduction: The Significance of 3-(2-Thienyl)benzaldehyde in Modern Drug Discovery

This compound is a significant aryl-heteroaryl aldehyde that serves as a crucial building block in the synthesis of complex organic molecules.[1] Its structural motif, featuring a benzaldehyde core substituted with a thiophene ring, is of considerable interest to researchers in medicinal chemistry and materials science. The aldehyde group provides a reactive handle for a multitude of chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions, making it a versatile precursor for novel therapeutic agents and functional materials.[1]

Understanding the physicochemical properties of this compound is paramount for its effective utilization in drug development and other applications. Key among these are its solubility and stability, which directly impact formulation, bioavailability, storage, and shelf-life. This in-depth technical guide provides a comprehensive framework for characterizing the solubility and stability of this compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals. While specific quantitative data for this compound is not extensively available in public literature, this guide outlines the necessary experimental strategies to generate this critical information, ensuring scientific integrity and regulatory compliance.

Physicochemical Properties of this compound

A foundational understanding of the basic physicochemical properties of this compound is essential before embarking on detailed solubility and stability studies.

| Property | Value | Source |

| Molecular Formula | C₁₁H₈OS | [2] |

| Molecular Weight | 188.25 g/mol | [1][2] |

| Appearance | Solid | [2] |

| Melting Point | 65-69 °C | [2] |

| Boiling Point (Predicted) | 324.9 ± 25.0 °C | [2] |

| Density (Predicted) | 1.20 ± 0.06 g/cm³ | [2] |

Part 1: A Rigorous Approach to Solubility Determination

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its biopharmaceutical properties. A thorough understanding of a compound's solubility profile across a range of relevant solvents is a prerequisite for successful formulation development.

Theoretical Considerations for Solubility

The solubility of this compound will be governed by the interplay of its structural features: the aromatic benzaldehyde and the heterocyclic thiophene ring. The overall molecule is largely non-polar, suggesting good solubility in organic solvents. However, the aldehyde group can participate in hydrogen bonding with protic solvents, potentially affording some solubility in polar environments.[3][4]

Experimental Protocol for Equilibrium Solubility Assessment

This protocol outlines a robust method for determining the equilibrium solubility of this compound in a variety of pharmaceutically relevant solvents. The shake-flask method is a widely accepted and reliable technique for this purpose.

Objective: To determine the quantitative solubility of this compound in a panel of aqueous and organic solvents at controlled temperature.

Materials:

-

This compound (high purity)

-

Solvents (HPLC grade or equivalent):

-

Purified Water

-

pH 1.2 HCl buffer

-

pH 6.8 Phosphate buffer

-

Ethanol

-

Methanol

-

Acetonitrile

-

Dichloromethane

-

Dimethyl Sulfoxide (DMSO)

-

-

Calibrated analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath

-

Syringe filters (0.45 µm)

-

HPLC system with UV detector or a validated GC method

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The excess solid is crucial to ensure equilibrium is reached with the solid phase.

-

-

Equilibration:

-

Securely cap the vials and place them in a constant temperature shaker bath set at a physiologically relevant temperature, typically 25 °C or 37 °C.

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be required to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

-

Sample Analysis:

-

Dilute the filtered samples with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

-

Data Presentation:

The solubility data should be compiled into a clear and concise table for easy comparison.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Purified Water | 25 | ||

| pH 1.2 HCl Buffer | 25 | ||

| pH 6.8 Phosphate Buffer | 25 | ||

| Ethanol | 25 | ||

| Methanol | 25 | ||

| Acetonitrile | 25 | ||

| Dichloromethane | 25 | ||

| DMSO | 25 |

This table should be populated with the experimentally determined values.

Causality Behind Experimental Choices:

-

Choice of Solvents: The selected solvents represent a range of polarities and pH values relevant to pharmaceutical and biological systems.

-

Equilibrium Time: Allowing sufficient time for equilibration is critical to obtain accurate and reproducible solubility data.

-

Temperature Control: Solubility is temperature-dependent; therefore, maintaining a constant temperature is essential.

-

Filtration: Removal of undissolved solids is crucial to prevent overestimation of solubility.

Part 2: A Comprehensive Stability Assessment

Investigating the stability of this compound is crucial for identifying potential degradation pathways, understanding its intrinsic stability, and establishing appropriate storage conditions. A combination of forced degradation studies and long-term stability testing provides a complete picture of the molecule's robustness.

Anticipated Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be anticipated:

-

Oxidation: The aldehyde functional group is susceptible to oxidation, which would lead to the formation of 3-(2-thienyl)benzoic acid.[1]

-

Photodegradation: Aromatic aldehydes can be sensitive to light, potentially leading to the formation of benzene or benzoic acid derivatives.[5]

-

Hydrolysis: While generally stable, prolonged exposure to extreme pH conditions could potentially lead to degradation.

-

Thiophene Ring Instability: The thiophene ring itself can be susceptible to oxidation under certain conditions, although it is generally considered a stable aromatic system.[6]

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and establish stability-indicating analytical methods.

Objective: To investigate the degradation of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC-grade solvents (acetonitrile, methanol, water)

-

Calibrated oven

-

Photostability chamber

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at a controlled temperature (e.g., 60 °C) for a defined period.

-

Basic Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at a controlled temperature (e.g., 60 °C) for a defined period. Neutralize the solution before analysis.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a defined period.

-

Thermal Degradation: Expose a solid sample of this compound to dry heat in a calibrated oven (e.g., 80 °C) for a defined period. Dissolve the stressed sample in a suitable solvent for analysis.

-

Photolytic Degradation: Expose a solution of this compound to light in a photostability chamber according to ICH guidelines.

-

-

Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all significant degradation products.

Data Presentation:

Summarize the results of the forced degradation studies in a table.

| Stress Condition | Duration | % Degradation of this compound | Number of Degradation Products | Retention Time(s) of Major Degradants |

| 0.1 N HCl, 60 °C | ||||

| 0.1 N NaOH, 60 °C | ||||

| 3% H₂O₂, RT | ||||

| Dry Heat, 80 °C | ||||

| Photolytic |

This table should be populated with the experimentally determined values.

Development of a Stability-Indicating HPLC Method

A crucial aspect of stability testing is the use of a validated stability-indicating analytical method. This method must be able to accurately quantify the decrease in the concentration of the active ingredient and separate it from any degradation products.

Proposed HPLC Method Parameters:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient elution of acetonitrile and water (with 0.1% formic acid) is a good starting point.

-

Flow Rate: 1.0 mL/min

-

Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.

-

Column Temperature: 30 °C

Method Validation: The developed HPLC method must be validated according to ICH guidelines to ensure its accuracy, precision, specificity, linearity, and robustness.

Visualization of Experimental Workflows

Solubility Determination Workflow

Caption: Workflow for equilibrium solubility determination.

Forced Degradation Study Workflow

Caption: Workflow for forced degradation studies.

Conclusion: A Pathway to Comprehensive Characterization

This technical guide provides a robust framework for the comprehensive evaluation of the solubility and stability of this compound. By following the detailed experimental protocols and leveraging the provided insights, researchers can generate the critical data necessary for informed decision-making in drug development and other scientific endeavors. The self-validating nature of these protocols ensures the generation of reliable and reproducible results, forming a solid foundation for further research and development of this promising molecule.

References

-

National Center for Biotechnology Information. 5-tert-Butyl-2-hydroxy-3-(2-thienyl)benzaldehyde. PubChem Compound Database. [Link]

-

ACS Omega. Effects of Thiophene and Benzene Ring Accumulation on the Photocatalytic Performance of Polymers. [Link]

-

MDPI. Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. [Link]

-

National Center for Biotechnology Information. Effects of Thiophene and Benzene Ring Accumulation on the Photocatalytic Performance of Polymers. [Link]

-

ResearchGate. Retention of substituted benzaldehydes on RP-HPLC. Correlation with partition coefficients and molecular descriptors. [Link]

-

YouTube. QUALITATIVE ANALYSIS OF BENZALDEHYDE. [Link]

-

RSC Publishing. Kinetic study of the base-catalysed reactions of benzaldehyde and thiophene-2-carbaldehyde with acetonitriles. [Link]

-

ResearchGate. Molecular structures of substituted benzaldehydes 51-60 (prediction set). [Link]

-

ResearchGate. Possible degradation pathways leading from benzaldehyde to benzene or benzoic acid. [Link]

-

ResearchGate. Thiophene-Based Aldehyde Derivatives for Functionalizable and Adhesive Semiconducting Polymers. [Link]

-

ETH Zurich Research Collection. Cryogenic activity and stability of benzaldehyde lyase enzyme in lipidic mesophases-nanoconfined water. [Link]

-

ACS Publications. Thiophene-Based Aldehyde Derivatives for Functionalizable and Adhesive Semiconducting Polymers. [Link]

-

Organic Syntheses. N-BENZOYL PYRROLIDINE. [Link]

-

National Center for Biotechnology Information. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. [Link]

-

American Chemical Society. Silane Redistribution Catalyzed by [Mes-B-TMP]+ Borinium Ion. [Link]

-

MDPI. The Mechanism of Two Benzaldehydes from Aspergillus terreus C23-3 Improve Neuroinflammatory and Neuronal Damage to Delay the Progression of Alzheimer's Disease. [Link]

-

National Center for Biotechnology Information. Analytical methods and experimental quality in studies targeting carbonyls in electronic cigarette aerosols. [Link]

-

MDPI. Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. [Link]

-

Cosmetic Ingredient Review. Safety Assessment of Benzaldehyde as Used in Cosmetics. [Link]

-

Cheméo. Chemical Properties of Benzaldehyde, 2-ethyl- (CAS 22927-13-5). [Link]

-

RSC Publishing. Structure-guided engineering of benzaldehyde lyase for efficient synthesis of dihydroxyacetone and one-pot biosynthesis of 2-amino-1,3-propanediol. [Link]

Sources

- 1. This compound | 103668-99-1 | Benchchem [benchchem.com]

- 2. 3-THIOPHEN-2-YL-BENZALDEHYDE | 107834-03-7 [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. Effects of Thiophene and Benzene Ring Accumulation on the Photocatalytic Performance of Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Synthesis of 3-(2-Thienyl)benzaldehyde from 3-bromobenzaldehyde

Foreword: The Strategic Importance of Aryl-Thiophene Scaffolds

The 3-(2-thienyl)benzaldehyde motif represents a critical structural component in a multitude of functional molecules, ranging from active pharmaceutical ingredients (APIs) to advanced organic electronic materials. Its constituent parts—a benzaldehyde unit and a thiophene ring—impart unique electronic and steric properties that are highly sought after in drug design and materials science. The aldehyde functionality serves as a versatile synthetic handle for further molecular elaboration, while the thiophene ring, a bioisostere of the phenyl group, often enhances biological activity and modulates physicochemical properties. This guide provides a comprehensive technical overview of the primary synthetic routes to this valuable intermediate, with a focus on palladium-catalyzed cross-coupling reactions.

Strategic Synthesis: A Comparative Analysis of Cross-Coupling Methodologies

The formation of the aryl-heteroaryl carbon-carbon bond between the benzaldehyde and thiophene moieties is most effectively achieved through palladium-catalyzed cross-coupling reactions.[1] Among these, the Suzuki-Miyaura and Stille couplings are the most prominent and will be the focus of this guide.[2] The choice between these two powerful methods often depends on a variety of factors including reagent availability and toxicity, reaction conditions, and functional group tolerance.[3]

The Suzuki-Miyaura Coupling: The Workhorse of Biaryl Synthesis

The Suzuki-Miyaura coupling has become a dominant method for C-C bond formation due to its mild reaction conditions, broad functional group tolerance, and the generally low toxicity of its organoboron reagents.[1] The reaction couples an organoboron compound (in this case, thiophene-2-boronic acid) with an organohalide (3-bromobenzaldehyde) in the presence of a palladium catalyst and a base.

Causality Behind Experimental Choices in Suzuki-Miyaura Coupling:

-

The Palladium Catalyst: The heart of the reaction is the palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[4] Commercially available Pd(PPh₃)₄ is a common choice, though in-situ generation of the active catalyst from precursors like Pd(OAc)₂ or Pd₂(dba)₃ with phosphine ligands is also widely employed.

-

The Ligand: Phosphine ligands are crucial for stabilizing the palladium center, enhancing its reactivity, and facilitating the key steps of the catalytic cycle.[5] Bulky, electron-rich phosphine ligands, such as those from the Buchwald family (e.g., S-Phos, X-Phos), have been shown to significantly improve the efficiency of Suzuki-Miyaura couplings, especially with challenging substrates.[6]

-

The Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[7] The choice of base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄) can influence the reaction rate and yield, and is often dependent on the specific substrates and solvent system.

-

The Solvent System: The reaction is typically carried out in a biphasic mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base. This allows for the dissolution of both the organic-soluble organohalide and the water-soluble base and boronate species.

The Stille Coupling: An Alternative with Unique Advantages

The Stille coupling offers a valuable alternative to the Suzuki-Miyaura reaction, particularly when the corresponding boronic acid is unstable or difficult to prepare. This reaction involves the coupling of an organostannane (2-(tributylstannyl)thiophene) with an organohalide (3-bromobenzaldehyde) catalyzed by palladium.[8]

Causality Behind Experimental Choices in Stille Coupling:

-

Organostannane Reagents: Organostannanes are often highly stable, air and moisture-tolerant reagents. However, a significant drawback of the Stille coupling is the high toxicity of the organotin compounds and the difficulty in removing tin-containing byproducts from the final product.[3][9]

-

Reaction Conditions: Stille couplings are generally carried out under anhydrous conditions in polar aprotic solvents like DMF or THF. Unlike the Suzuki-Miyaura coupling, a base is not required.

-

Catalyst and Ligands: Similar palladium catalysts and phosphine ligands as those used in Suzuki-Miyaura couplings are effective in Stille reactions.

Mechanistic Insight: The Palladium Catalytic Cycles

To fully appreciate the nuances of these synthetic methods, it is essential to understand their underlying mechanisms. Both the Suzuki-Miyaura and Stille couplings proceed through a similar catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki-Miyaura Coupling Mechanism

The catalytic cycle for the Suzuki-Miyaura coupling is illustrated below. The cycle begins with the oxidative addition of the aryl bromide to a Pd(0) species, forming a Pd(II) complex. The boronic acid is activated by the base to form a boronate, which then undergoes transmetalation with the Pd(II) complex. The final step is reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Stille Coupling Mechanism

The Stille coupling follows a similar catalytic pathway, with the key difference being the nature of the organometallic reagent in the transmetalation step.

Caption: Catalytic cycle of the Stille coupling.

Quantitative Data and Experimental Protocols

The following table summarizes representative reaction conditions and yields for the synthesis of this compound via Suzuki-Miyaura and Stille couplings, based on analogous transformations reported in the literature.

| Parameter | Suzuki-Miyaura Coupling | Stille Coupling |

| Aryl Halide | 3-Bromobenzaldehyde | 3-Bromobenzaldehyde |

| Organometallic Reagent | Thiophene-2-boronic acid | 2-(Tributylstannyl)thiophene |

| Catalyst | Pd(PPh₃)₄ (2-5 mol%) | Pd(PPh₃)₄ (2-5 mol%) |

| Ligand | (if catalyst precursor used) | (if catalyst precursor used) |

| Base | K₂CO₃ or K₃PO₄ (2-3 equiv.) | Not required |

| Solvent | Toluene/H₂O or Dioxane/H₂O | Anhydrous DMF or Toluene |

| Temperature | 80-100 °C | 90-110 °C |

| Reaction Time | 12-24 hours | 16-24 hours |

| Typical Yield | 75-90% | 70-85% |

| Reference | [4] |

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure adapted from analogous syntheses.

Materials:

-

3-Bromobenzaldehyde (1.0 equiv.)

-

Thiophene-2-boronic acid (1.2 equiv.)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv.)

-

Potassium Carbonate (K₂CO₃) (2.5 equiv.)

-

Toluene

-

Deionized Water

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromobenzaldehyde, thiophene-2-boronic acid, and potassium carbonate.

-

Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

-

Add toluene and deionized water (typically in a 4:1 to 10:1 ratio).

-

Degas the resulting mixture by bubbling the inert gas through the solution for 15-20 minutes.

-

Add the Pd(PPh₃)₄ catalyst to the flask under a positive pressure of the inert gas.

-

Heat the reaction mixture to 90-100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with diethyl ether and water. Separate the organic layer.

-

Extract the aqueous layer with diethyl ether (2x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Detailed Experimental Protocol: Stille Coupling

This protocol is a representative procedure adapted from analogous syntheses.[4]

Materials:

-

3-Bromobenzaldehyde (1.0 equiv.)

-

2-(Tributylstannyl)thiophene (1.1 equiv.)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv.)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Deionized Water

-

Aqueous Potassium Fluoride (KF) solution (1 M)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromobenzaldehyde and 2-(tributylstannyl)thiophene.

-

Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

-

Add anhydrous DMF via syringe.

-

Degas the resulting mixture by bubbling the inert gas through the solution for 15-20 minutes.

-

Add the Pd(PPh₃)₄ catalyst to the flask under a positive pressure of the inert gas.

-

Heat the reaction mixture to 100 °C with vigorous stirring for 16-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the reaction mixture with diethyl ether and wash with water to remove the DMF.

-

To remove the tin byproducts, stir the organic layer vigorously with an aqueous KF solution for 1-2 hours. A precipitate of tributyltin fluoride will form.

-

Filter the mixture through a pad of celite, washing with diethyl ether.

-

Separate the organic layer from the filtrate and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Purification and Characterization

The purification of this compound typically involves flash column chromatography on silica gel.[8] A common eluent system is a gradient of ethyl acetate in hexanes. Due to the aldehyde functionality, care should be taken to avoid prolonged exposure to air, as oxidation to the corresponding carboxylic acid can occur.

Characterization of the final product should be performed using standard analytical techniques, including:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity.

-

Mass Spectrometry: To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the characteristic aldehyde carbonyl stretch.

Conclusion and Future Perspectives

References

-

Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6500–6513. [Link]

-

El-Shishtawy, R. M., Al-Amshany, Z. M., & Asiri, A. M. (2022). Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions. Molecules, 27(21), 7192. [Link]

- Stamicarbon B.V. (1982).

- Stamicarbon B.V. (1980).

- Shell Internationale Research Maatschappij B.V. (1977). Preparation of 3-bromobenzaldehyde. US4036887A.

-

A Reddit user. (2019). What's the role of the phosphine ligand in Suzuki couplings?[Link]

-

Chen, X., et al. (2014). Synthesis of Heteroaryl Compounds through Cross-Coupling Reaction of Aryl Bromides or Benzyl Halides with Thienyl and Pyridyl Aluminum Reagents. Organic Chemistry Portal. [Link]

-

Kappe, C. O., & Stille, J. K. (1998). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. PMC. [Link]

-

Tran, Q. H., et al. (2022). Synthesis of some benzo[d]thiazole derivatives via suzuki cross-coupling reaction. HPU2 Journal of Science and Technology. [Link]

-

Singh, R. P., & Kumar, A. (2017). A Suzuki-Coupling-Based Generalized Route for the Synthesis of 2-(2/3-Thienyl)cycloalk-1-ene-1-carbaldehydes as Precursors for Condensed Thienophenanthraquinones. ResearchGate. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Franzén, R. (2000). The Suzuki, the Heck, and the Stille reaction — three versatile methods for the introduction of new C—C bonds on solid support. Canadian Journal of Chemistry, 78(7), 957-962. [Link]

-

Rossi, R., et al. (2022). Sustainable Synthesis of Aryl and Heteroaryl Aldehydes. IRIS. [Link]

-

Buchwald, S. L., & Martin, R. (2011). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]

- Shell Internationale Research Maatschappij B.V. (1988). Process for the preparation of ethynylbenzaldehydes. EP0257309A2.

- A Chinese inventor. (2011). New process for synthesizing 3-bromobenzaldehyde acetal. CN102140088A.

-

Chiappe, C., et al. (2006). Pd Nanoparticles as Efficient Catalysts for Suzuki and Stille Coupling Reactions of Aryl Halides in Ionic Liquids. The Journal of Organic Chemistry, 71(17), 6579–6584. [Link]

- Stamicarbon B.V. (1983).

-

Hsieh, H.-P., & Liu, R.-S. (2011). Synthesis of 2-naphthols via carbonylative Stille coupling reaction of 2-bromobenzyl bromides with tributylallylstannane followed by the Heck reaction. PubMed. [Link]

-

A YouTube creator. (2021). Ch 23 Stille and Suzuki Coupling. [Link]

-

D'Accolti, L., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions [mdpi.com]

- 5. sj.hpu2.edu.vn [sj.hpu2.edu.vn]

- 6. Synthesis of 2-naphthols via carbonylative Stille coupling reaction of 2-bromobenzyl bromides with tributylallylstannane followed by the Heck reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. iris.unive.it [iris.unive.it]

- 8. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | 103668-99-1 | Benchchem [benchchem.com]

A Technical Guide for Researchers: Sourcing and Application of 3-(2-Thienyl)benzaldehyde

This guide provides an in-depth analysis of 3-(2-Thienyl)benzaldehyde (CAS No: 103668-99-1), a crucial heterocyclic building block for professionals in drug discovery, materials science, and organic synthesis. We will explore its commercial availability, synthesis protocols, applications, and the necessary quality control measures to ensure experimental success.

Introduction: The Strategic Importance of this compound

This compound is an aryl-heteroaryl aldehyde, a class of compounds that serves as a pivotal precursor in the synthesis of complex molecular architectures.[1] Its structure, featuring a reactive aldehyde group on a benzene ring substituted with a thiophene moiety, offers a versatile scaffold for creating novel therapeutic agents and advanced materials.[1] The thiophene ring, a well-known bioisostere for a phenyl ring, is frequently incorporated into drug candidates to modulate potency, selectivity, and pharmacokinetic properties. Thiophene-fused heterocyclic systems have demonstrated a wide spectrum of biological activities, including antitumor, antifungal, and antibacterial properties.[2]

The aldehyde functional group is particularly valuable, as it readily participates in a vast array of chemical transformations, including oxidations, reductions, and critical carbon-carbon bond-forming reactions, making it an essential starting point for constructing diverse molecular libraries.[1]

Key Chemical Properties:

| Identifier | Value | Source |

| IUPAC Name | 3-thiophen-2-ylbenzaldehyde | PubChem[1] |

| CAS Number | 103668-99-1 | Benchchem[1] |

| Molecular Formula | C₁₁H₈OS | PubChem[1] |

| Molecular Weight | 188.25 g/mol | PubChem[1] |

| Canonical SMILES | C1=CC(=CC(=C1)C2=CC=CS2)C=O | PubChem[1] |

| InChI Key | NTHCVKPOWDMRGY-UHFFFAOYSA-N | PubChem[1] |

Commercial Sourcing and Supplier Overview

Acquiring high-quality starting materials is paramount for reproducible research. This compound is available from a variety of chemical suppliers, primarily catering to the research and development sector. Availability can range from milligrams to multi-gram quantities.

It is critical for researchers to perform due diligence, as purity can vary between suppliers and even between batches. For rare or specialized chemicals, some suppliers provide the product "as-is," placing the responsibility on the buyer to confirm the material's identity and purity before use.

Table of Commercial Suppliers:

| Supplier | Country | Advantage/Notes |

| J & K SCIENTIFIC LTD. | China | Offers a wide range of research chemicals.[3] |

| Meryer (Shanghai) Chemical Technology Co., Ltd. | China | Extensive catalog of organic compounds.[3] |

| Adamas Reagent, Ltd. | China | Supplier of fine chemicals and reagents.[3] |

| Nanjing Chemlin Chemical Co., Ltd | China | Focus on intermediates for pharmaceutical and materials research.[3] |

| Shanghai Hanhong Scientific Co.,Ltd. | China | Provider of various organic building blocks.[3] |

| Thermo Fisher Scientific | Global | Major supplier; catalog should be checked for current availability under their Acros Organics or Alfa Aesar brands.[4] |

| Sigma-Aldrich (Merck) | Global | Leading life science and technology company; direct catalog search is recommended for this specific compound.[5] |

Note: The "Advantage" score in some search results refers to a metric used by the source platform and is included here for reference.[3] Researchers should always request a certificate of analysis (CoA) for the specific lot they intend to purchase.

Synthesis Protocol: Palladium-Catalyzed Suzuki Coupling

For researchers requiring larger quantities or specific analogs, de novo synthesis is a viable option. The most common and efficient method for constructing the C-C bond between the phenyl and thienyl rings is the Suzuki-Miyaura cross-coupling reaction. This protocol outlines a standard lab-scale synthesis.

Causality of Experimental Choices:

-

Catalyst: A palladium catalyst, such as Pd(PPh₃)₄, is used because it effectively facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination required for C-C bond formation.

-

Base: A base like sodium carbonate is essential to activate the boronic acid for the transmetalation step.

-

Solvent System: A two-phase solvent system (e.g., Toluene/Ethanol/Water) is often used to dissolve both the organic starting materials and the inorganic base, facilitating the reaction at the interface.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a 100 mL round-bottom flask, add 3-formylphenylboronic acid (1.50 g, 10.0 mmol), 2-bromothiophene (1.79 g, 11.0 mmol), and sodium carbonate (2.65 g, 25.0 mmol).

-

Solvent Addition: Add a solvent mixture of Toluene (30 mL), Ethanol (10 mL), and Deionized Water (10 mL).

-

Degassing: Sparge the mixture with nitrogen or argon gas for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.23 g, 0.20 mmol).

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to 85°C with vigorous stirring for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, transfer the mixture to a separatory funnel. Add ethyl acetate (50 mL) and water (50 mL). Separate the organic layer.

-

Extraction: Extract the aqueous layer twice more with ethyl acetate (25 mL each).

-

Washing: Combine the organic layers and wash with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil via flash column chromatography on silica gel, using a hexane/ethyl acetate gradient (e.g., 95:5) to yield the pure product.

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Applications in Drug Development

The true value of this compound lies in its role as a key intermediate. Its derivatives are of significant interest in medicinal chemistry. For instance, structurally related 2-arylquinolin-4-ones have been designed and synthesized as potent antitumor agents that function by inhibiting tubulin assembly.[6] Microtubules are critical for cellular mitosis, and compounds that disrupt their dynamics are a cornerstone of modern cancer therapy.[6]

The synthesis of a 2-(3-benzo[b]thienyl) analog demonstrated potent cytotoxicity against various human cancer cell lines, including leukemia, colon cancer, and hepatoma cells.[6] This highlights the potential for derivatives of this compound to be explored for similar antimitotic activity. The thienyl group acts as a key pharmacophoric element that can be modified to optimize binding affinity and selectivity for the target protein.

Mechanism of Action: Tubulin Polymerization Inhibition

Caption: Inhibition of tubulin polymerization, a key anticancer mechanism.

Quality Control and Analytical Protocols

Verifying the identity and purity of this compound is a non-negotiable step before its use in any synthesis.

A. ¹H NMR Spectroscopy for Structural Confirmation

-

Objective: To confirm the chemical structure by identifying the characteristic proton signals.

-

Protocol:

-

Dissolve ~5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

-

-

Expected Resonances:

-

Aldehyde Proton (CHO): A singlet peak at ~10.0 ppm.

-

Benzene Ring Protons: A complex multiplet pattern between ~7.4 and 8.1 ppm, integrating to 4 protons.

-

Thiophene Ring Protons: A distinct set of multiplets between ~7.1 and 7.5 ppm, integrating to 3 protons.

-

B. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

-

Objective: To quantify the purity of the compound by separating it from any impurities.

-

Protocol:

-

Prepare a stock solution of the compound in acetonitrile at 1 mg/mL.

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 254 nm.

-

-

Inject 10 µL of the sample solution.

-

-

Data Analysis: The purity is calculated by dividing the peak area of the main product by the total area of all peaks in the chromatogram. A research-grade compound should typically exhibit ≥95% purity.

Safety and Handling

This compound, like most aromatic aldehydes, should be handled with care in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Hazards: May cause skin, eye, and respiratory irritation. Avoid inhalation of dust or vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

-

First Aid: In case of contact, immediately flush eyes or skin with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.

Crucially, always consult the supplier-specific Safety Data Sheet (SDS) before commencing any work.

References

-

Design and Synthesis of 2-(3-Benzo[b]thienyl)-6,7-methylenedioxyquinolin-4-one Analogs as Potent Antitumor Agents that Inhibit Tubulin Assembly. National Institutes of Health (NIH). [Link]

-

Recent advances in the synthesis of thienoindole analogs and their diverse applications. Royal Society of Chemistry (RSC) Publishing. [Link]

Sources

- 1. This compound | 103668-99-1 | Benchchem [benchchem.com]

- 2. Recent advances in the synthesis of thienoindole analogs and their diverse applications - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. 3-THIOPHEN-2-YL-BENZALDEHYDE | 107834-03-7 [chemicalbook.com]

- 4. 3-Nitrobenzaldehyde, 99% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. Benzaldehyde | Sigma-Aldrich [sigmaaldrich.com]

- 6. Design and Synthesis of 2-(3-Benzo[b]thienyl)-6,7-methylenedioxyquinolin-4-one Analogs as Potent Antitumor Agents that Inhibit Tubulin Assembly - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Scaffold: Unlocking the Therapeutic Potential of 3-(2-Thienyl)benzaldehyde in Medicinal Chemistry

A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals

Foreword: The Strategic Importance of Privileged Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the identification and exploitation of "privileged scaffolds" – molecular frameworks that can bind to multiple, unrelated biological targets – represents a cornerstone of efficient drug discovery. The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, has long been recognized as such a scaffold.[1][2] Its bioisosteric relationship with the benzene ring allows it to modulate the function of phenyl-containing molecules, often leading to enhanced potency, selectivity, and favorable pharmacokinetic profiles.[3] This guide delves into the burgeoning potential of a specific thiophene-containing molecule, 3-(2-Thienyl)benzaldehyde, as a versatile starting point for the development of novel therapeutics across a spectrum of diseases.

This document moves beyond a mere recitation of facts, offering a senior application scientist's perspective on the causality behind experimental choices and the strategic thinking that transforms a simple building block into a promising drug candidate. We will explore its synthetic accessibility, its role as a precursor to diverse molecular architectures, and critically, the preclinical evidence supporting its application in oncology, infectious diseases, and inflammatory disorders.

The Core Moiety: this compound - A Chemist's Perspective

At its heart, this compound is an aryl-heteroaryl aldehyde, a class of compounds that serve as pivotal building blocks in organic synthesis.[4] The molecule's structure, featuring a benzaldehyde ring substituted with a thiophene group at the meta-position, presents two key reactive handles: the aldehyde functionality and the electronically rich thiophene ring.

The aldehyde group is a versatile functional group that readily participates in a wide array of chemical transformations, including:

-

Oxidation: Conversion to the corresponding carboxylic acid, 3-(2-thienyl)benzoic acid, using oxidizing agents ranging from potassium permanganate to milder reagents.[4]

-

Reduction: Formation of the primary alcohol, (3-(thiophen-2-yl)phenyl)methanol, via hydride-donating agents like sodium borohydride or lithium aluminum hydride.[4]

-

Condensation Reactions: Crucial for extending the carbon framework and synthesizing more complex derivatives such as chalcones and pyrazolines.[4]

The thiophene moiety, on the other hand, imparts unique electronic and conformational properties to the molecule, influencing its interaction with biological targets. The synthesis of the core this compound structure is often achieved through robust and well-established palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which joins a substituted phenyl component with a thiophene component.[4]

Anticancer Applications: Targeting Malignancy with Thienyl-based Compounds

The search for novel anticancer agents has led to extensive exploration of heterocyclic compounds, with thiophene derivatives showing considerable promise.[1] The derivatization of this compound has yielded compounds with significant antineoplastic efficacy, particularly in challenging cancer types like hepatocellular carcinoma (HCC).

Mechanism of Action: Kinase Inhibition and Apoptosis Induction

A key mechanism through which thienyl-containing compounds exert their anticancer effects is through the inhibition of protein kinases, enzymes that play a crucial role in cell signaling and proliferation. For instance, 3-aryl-2-(thien-2-yl)acrylonitrile derivatives, synthesized from thienyl aldehydes, have been identified as potent (multi-)kinase inhibitors with a preferential activity against vascular endothelial growth factor receptor 2 (VEGFR-2).[5] Inhibition of VEGFR-2 disrupts angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.

Furthermore, these derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. This is often measured by the activity of key executioner enzymes like caspase-3.[5] The induction of apoptosis without causing significant unspecific cytotoxicity is a hallmark of a promising anticancer drug candidate.[5]

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies have been instrumental in optimizing the anticancer activity of this compound derivatives. For example, in a series of 2-thienylidene substituted 3-oxo-2,3-dihydrobenzofuran-7-carboxamides designed as poly (ADP-ribose) polymerase (PARP1) inhibitors, subtle modifications to the thienyl scaffold led to significant differences in inhibitory activity. The identification of a lead compound with an IC50 value of 20 nM against PARP1 highlights the potential for fine-tuning the molecular structure to achieve high potency.[6]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro activity of representative thienyl-containing compounds against various cancer cell lines.

| Compound Class | Target/Mechanism | Cancer Cell Line | IC50 Value | Reference |

| 3-Aryl-2-(thien-2-yl)acrylonitriles | VEGFR-2 inhibition, Caspase-3 induction | Hepatoma | < Sorafenib | [5] |

| 2-Thienylidene substituted benzofurans | PARP1 Inhibition | - | 17 nM - 640 nM | [6] |

| (E)-N′-(2-hydroxy-3-methoxybenzylidene)thiophene-2-carbohydrazide | Cytotoxic Activity | Various | 0.82–5.36 µM | |

| Benzaldehyde | Inhibition of 14-3-3ζ interaction with H3S28ph | Pancreatic Cancer | - | [7] |

Antimicrobial Potential: A Scaffold for Combating Drug-Resistant Pathogens

The rise of antimicrobial resistance necessitates the development of new classes of anti-infective agents. Derivatives of this compound have demonstrated notable antibacterial and antifungal properties against a spectrum of pathogens.

Broad-Spectrum Activity and Mechanistic Insights

Various heterocyclic systems synthesized from thienyl-containing precursors have shown promising antimicrobial activity. For example, pyrazoline derivatives incorporating the 3-(2-thienyl) moiety have been evaluated against both Gram-positive and Gram-negative bacteria, including Escherichia coli, Staphylococcus aureus, and Salmonella typhimurium.[4] The mechanism of action for some thiophene-based antimicrobials involves the disruption of essential cellular processes. For instance, certain thienyl sulfonamides are known to target bacterial folate biosynthesis by inhibiting the incorporation of para-aminobenzoic acid (PABA).[8]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A standard method to quantify the antimicrobial activity of a compound is the determination of its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.

Step-by-Step Methodology for MIC Determination (Broth Microdilution Method):

-

Preparation of Bacterial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution of Test Compound: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.

-

Controls: Positive (broth with inoculum, no compound) and negative (broth only) controls are included.

-

Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

Reading of Results: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

Quantitative Data on Antimicrobial Activity

The following table presents the MIC values of selected this compound derivatives against various microbial strains.

| Derivative Class | Microbial Strain | MIC (mg/mL) | Reference |

| Pyrazoline derivative | E. coli | 0.0048 | [4] |

| Pyrazoline derivative | B. mycoides | 0.0098 | [4] |

| Pyrazoline derivative | C. albicans | 0.039 | [4] |

| Spiro(indole-azole) derivatives | Various fungi | Strong activity | [9] |

| Thienyl sulfonamides | Carbapenem-resistant K. pneumoniae | 31.25 µg/mL | [8] |

Anti-inflammatory Properties: Modulating the Inflammatory Cascade

Chronic inflammation is a key pathological feature of numerous diseases. Thiophene-based compounds have emerged as promising anti-inflammatory agents, with several commercially available drugs, such as Tinoridine and Tiaprofenic acid, containing this privileged scaffold.[10]

Mechanism of Action: Targeting Key Inflammatory Mediators

The anti-inflammatory effects of benzaldehyde and its derivatives have been linked to the suppression of key signaling pathways and the inhibition of pro-inflammatory enzymes. Studies have shown that these compounds can inhibit the release of nitric oxide (NO) and reactive oxygen species (ROS), and block the expression of inflammatory mediators like interleukin-6 (IL-6), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[4][11][12] This inhibition is often achieved through the selective blocking of the phosphorylation of ERK, JNK, and p38 in the mitogen-activated protein kinase (MAPK) signaling pathway.[11]

Caption: Inhibition of the MAPK signaling pathway by this compound derivatives.

Experimental Workflow: In Vitro Anti-inflammatory Assay

The following diagram illustrates a typical workflow for evaluating the anti-inflammatory activity of a test compound in vitro using lipopolysaccharide (LPS)-stimulated macrophages.

Caption: Workflow for in vitro evaluation of anti-inflammatory activity.

Concluding Remarks and Future Directions

This technical guide has illuminated the significant potential of this compound as a versatile and valuable scaffold in medicinal chemistry. Its synthetic tractability, coupled with the demonstrated efficacy of its derivatives in preclinical models of cancer, infectious diseases, and inflammation, underscores its importance for further investigation. The journey from a simple chemical building block to a clinically approved drug is arduous, yet the foundational evidence presented here provides a robust rationale for continued research and development efforts centered on this promising moiety. Future work should focus on optimizing the pharmacokinetic and toxicological profiles of lead compounds, as well as exploring their efficacy in more complex in vivo disease models. The strategic derivatization of the this compound core, guided by a deep understanding of structure-activity relationships, holds the key to unlocking the next generation of innovative therapeutics.

References

- Abdel-Wahab, B. F., Abdel-Gawad, H., Awad, G. E. A., & Badria, F. A. (2012). Synthesis, antimicrobial, antioxidant, anti-inflammatory, and analgesic activities of some new 3-(2′-thienyl)pyrazole-based heterocycles. Medicinal Chemistry Research, 21(7), 1418–1426.

- Hussein, A. M. (2007). Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity. Medicinal Chemistry Research, 16(1), 1-10.

- Abdel-Wahab, B. F., Mohamed, H. A., & El-Adl, K. (2018). New 3-Aryl-2-(2-thienyl)acrylonitriles with High Activity Against Hepatoma Cells. Letters in Drug Design & Discovery, 15(12), 1324-1333.

- Patel, M. R., et al. (2016). Structure-activity relationship studies on 2-thienylidene substituted 3-oxo-2,3-dihydrobenzofuran-7-carboxamides as poly (ADP-ribose) polymerase inhibitors. European Journal of Medicinal Chemistry, 124, 827-841.

- Youssef, M. S. K., & Abeed, A. A. O. (2014). Synthesis and antimicrobial activity of some novel 2-thienyl substituted heterocycles.

- Yang, D., et al. (2021). A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells. Frontiers in Marine Science, 8, 730651.

- Cognizance Journal of Multidisciplinary Studies. (2023). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies, 3(10), 10-20.

-

ChemSynthesis. (n.d.). 3-(2-thienylcarbonyl)benzaldehyde. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and anticancer activity of some thiophene, thienyl‐thiazole and thienyl‐benzofuran analogues. Retrieved from [Link]

-

ResearchGate. (n.d.). Molecular structures of substituted benzaldehydes 1-50 (training set).... Retrieved from [Link]

- Nussbaumer, P., Petranyi, G., & Stütz, A. (1991). Synthesis and structure-activity relationships of benzo[b]thienylallylamine antimycotics. Journal of Medicinal Chemistry, 34(1), 65–73.

- Valenti, M., et al. (2016). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, 29(10), 1519-1539.

-

ResearchGate. (n.d.). Isolation and Characterization of Benzaldehyde Derivatives with Anti-Inflammatory Activities from Eurotium cristatum, the Dominant Fungi Species in Fuzhuan Brick Tea. Retrieved from [Link]

- Royal Society of Chemistry. (2023). Synthesis of unprotected thienyl sulfonamides and their activities against carbapenem-resistant Klebsiella pneumoniae, docking studies and ADMET analysis. RSC Advances, 13(5), 3254-3265.

- da Silva, A. B., et al. (2021).

- AZoNetwork. (2025).

- de Oliveira, A. M., et al. (2021). Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster. Molecules, 26(18), 5558.

-

ResearchGate. (n.d.). Medicinal chemistry-based perspective on thiophene and its derivatives: Exploring the structural insights to discover plausible druggable leads. Retrieved from [Link]

-

SciELO. (n.d.). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d] pyrimidine Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Molecular structures of substituted benzaldehydes 51-60 (prediction set). Retrieved from [Link]

- OICC Press. (2024). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl.

- Royal Society of Chemistry. (2021). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. RSC Advances, 11(52), 32986-32997.

- Kochi, M., et al. (1980). Antitumor activity of benzaldehyde.

-

Chemistry LibreTexts. (2020). 9: Multistep Synthesis (Experiment). Retrieved from [Link]

Sources

- 1. cognizancejournal.com [cognizancejournal.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound | 103668-99-1 | Benchchem [benchchem.com]

- 5. New 3-Aryl-2-(2-thienyl)acrylonitriles with High Activity Against Hepatoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-activity relationship studies on 2-thienylidene substituted 3-oxo-2,3-dihydrobenzofuran-7-carboxamides as poly (ADP-ribose) polymerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. news-medical.net [news-medical.net]

- 8. Synthesis of unprotected thienyl sulfonamides and their activities against carbapenem-resistant Klebsiella pneumoniae , docking studies and ADMET anal ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05409E [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Therapeutic Potential of 3-(2-Thienyl)benzaldehyde Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Chemical Versatility and Biological Promise of a Unique Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer both synthetic accessibility and diverse biological activity is perpetual. The 3-(2-thienyl)benzaldehyde core, a unique aryl-heteroaryl aldehyde, has emerged as a promising starting point for the development of a new generation of therapeutic agents. This technical guide provides an in-depth exploration of the biological activities of derivatives of this scaffold, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. As a pivotal building block, the reactivity of the aldehyde group allows for extensive chemical modifications, leading to a wide array of derivatives with tunable pharmacological profiles. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the evaluation and potential applications of these compelling compounds.

Anticancer Activity: Targeting Key Pathways in Malignancy

Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting activity against a range of cancer cell lines. Their mechanisms of action are multifaceted, often involving the induction of apoptosis, cell cycle arrest, and the inhibition of crucial signaling pathways that drive tumor growth and proliferation.

Mechanism of Action: Inhibition of VEGFR-2 and Induction of Apoptosis

A key target for some thienyl-containing compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis, the process by which new blood vessels are formed to supply tumors with essential nutrients.[1][2] By inhibiting VEGFR-2, these derivatives can effectively cut off the tumor's blood supply, leading to starvation and a reduction in growth.[2] Furthermore, many of these compounds have been shown to induce apoptosis, or programmed cell death, a crucial mechanism for eliminating cancerous cells.[1] This is often achieved through the activation of caspase cascades, a family of proteases that execute the apoptotic process. Some derivatives have also been observed to cause cell cycle arrest, preventing cancer cells from dividing and proliferating.[3]

Below is a diagram illustrating the proposed mechanism of action for certain this compound derivatives in cancer cells, focusing on the inhibition of the VEGFR-2 signaling pathway.

Caption: Inhibition of the VEGFR-2 signaling cascade by this compound derivatives.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected derivatives, highlighting their potency against various cancer cell lines.

| Derivative Class/Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| 3-Aryl-2-(2-thienyl)acrylonitriles | Hepatoma (various) | Proliferation | < Sorafenib | [1] |

| Thienylacrylonitrile 1c | - | VEGFR-2 Kinase | 3.32 | [1] |

| Thiazolidinone Derivative 106 | MDA-MB-231 (Breast) | Cytotoxicity | 1.9 | [4] |

| Thienyl Thiosemicarbazone 3m | C6 (Glioma) | Cytotoxicity | 9.08 µg/mL | [5] |

| Thienyl Thiosemicarbazone 3m | MCF7 (Breast) | Cytotoxicity | 7.02 µg/mL | [5] |

| 2-Oxo-quinoline-3-Schiff Base 4d1 | NCI-H460 (Lung) | Cytotoxicity | 5.16 | [6] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell lines (e.g., MCF-7, HepG2)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After 24 hours, replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, including cancer, cardiovascular disorders, and autoimmune conditions. Derivatives of this compound have shown promise as anti-inflammatory agents by targeting key signaling pathways involved in the inflammatory response.

Mechanism of Action: Suppression of MAPK and NF-κB Signaling

The anti-inflammatory effects of these derivatives are often attributed to their ability to suppress the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[5] The p38 MAPK pathway is a critical regulator of the production of pro-inflammatory cytokines such as TNF-α and IL-6.[3] By inhibiting p38 MAPK, these compounds can reduce the expression of these inflammatory mediators. The NF-κB pathway is another central regulator of inflammation, controlling the expression of genes involved in the immune response, including those for iNOS and COX-2, enzymes responsible for the production of nitric oxide (NO) and prostaglandins, respectively.[7] Inhibition of NF-κB activation leads to a downstream reduction in these inflammatory molecules.[5]

The following diagram illustrates the proposed anti-inflammatory mechanism of action, focusing on the inhibition of the p38 MAPK and NF-κB pathways.

Caption: Inhibition of p38 MAPK and NF-κB signaling by this compound derivatives.

Quantitative Anti-inflammatory Activity Data

The following table presents data on the anti-inflammatory activity of related compounds, demonstrating their ability to inhibit nitric oxide production.

| Derivative Class/Compound | Cell Line | Assay | IC50 (µM) | Reference |

| 3-(2,4-dihydroxyphenyl)phthalide 5a | RAW 264.7 | NO Inhibition | < 10 | [8] |

| (Z)-ligustilide | RAW 264.7 | NO Inhibition | 8.45 - 32.3 | [8] |

Experimental Protocol: Nitric Oxide (NO) Assay in LPS-Stimulated RAW 264.7 Macrophages

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages upon stimulation with lipopolysaccharide (LPS).

Materials:

-

RAW 264.7 murine macrophage cell line

-

Complete culture medium (DMEM with 10% FBS)

-

This compound derivatives (dissolved in DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium and incubate for 24 hours.[9]

-

Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1-2 hours.[9][10]

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for a further 18-24 hours.[10]

-

Griess Assay:

-

Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

-

Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.